9-Phenyl-9-fluorenol

Description

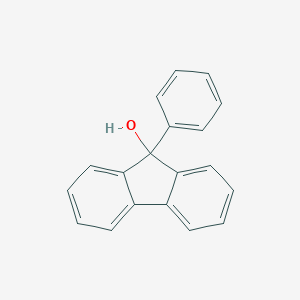

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9-phenylfluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPHBDAPVWFPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180283 | |

| Record name | 9-Phenyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25603-67-2 | |

| Record name | 9-Phenyl-9-fluorenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025603672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25603-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Phenyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Phenyl 9 Fluorenol and Its Derivatives

Classical Approaches to 9-Phenyl-9-fluorenol Synthesis

Classical methods for synthesizing this compound largely center around the nucleophilic addition of a phenyl organometallic reagent to the carbonyl carbon of 9-fluorenone (B1672902).

Grignard Reagent-Mediated Synthesis from 9-Fluorenone

The reaction between 9-fluorenone and a phenyl Grignard reagent, such as phenylmagnesium bromide, is a common and effective route to synthesize this compound. orgsyn.orgiastate.eduj-fci.cn This reaction proceeds via the nucleophilic attack of the phenyl Grignard reagent on the carbonyl carbon of 9-fluorenone, followed by hydrolysis of the resulting magnesium alkoxide to yield the tertiary alcohol, this compound. iastate.edu

The commercial availability of phenylmagnesium bromide simplifies the synthesis in some cases. iastate.edu The reaction is typically conducted in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous and inert conditions to ensure the stability and reactivity of the Grignard reagent. orgsyn.orggoogle.com

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimization of the Grignard reaction conditions is crucial for achieving high yields of this compound. Factors such as the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants can significantly influence the outcome. For instance, using an excess of the phenylmagnesium bromide reagent is often employed to drive the reaction to completion and compensate for any potential decomposition of the Grignard reagent or side reactions. iastate.edu

Research has explored continuous flow systems for the Grignard reaction to improve efficiency and yield. In one study, a continuous flow process for the synthesis of 2-bromo-9-phenyl-9H-fluoren-9-ol, a derivative, achieved a yield of >99% using 2-bromofluorenone and commercial phenylmagnesium bromide solution. rsc.org This suggests that optimized continuous flow conditions can provide excellent conversion.

Investigations into Grignard Reagent Selectivity and Yield Enhancement

While the Grignard reaction is generally selective for the carbonyl addition, side reactions can occur. The formation of byproducts can be influenced by factors such as the presence of impurities in the reagents or solvent, and the reaction conditions.

Enhancements in yield can be achieved through careful control of the reaction environment and work-up procedure. Quenching the reaction with a saturated ammonium (B1175870) chloride solution is a common practice to hydrolyze the alkoxide and protonate the product, facilitating its isolation. orgsyn.orgiastate.edu Subsequent extraction and purification steps, such as column chromatography, are often employed to obtain the pure this compound. iastate.edu

Studies on related Grignard reactions involving fluorenone derivatives have investigated stereoselectivity, indicating that the approach of the aryl nucleophile to the carbonyl can be influenced by substituents on the fluorenone core. acs.org While this specific study focused on ferroceno nih.govorgsyn.orgindenylmethyl radicals, it highlights the potential for stereochemical considerations in Grignard additions to fluorenone systems.

Organolithium Reagent-Mediated Synthesis from 9-Fluorenone

Similar to Grignard reagents, organolithium reagents, such as phenyllithium (B1222949), can also be used for the synthesis of this compound from 9-fluorenone. orgsyn.orgiastate.edu Phenyllithium is a strong nucleophile and readily adds to the carbonyl group of ketones. wikipedia.org

The reaction with phenyllithium is typically carried out under inert atmosphere due to the air-sensitive nature of organolithium reagents. orgsyn.org Solvents like diethyl ether and tetrahydrofuran are commonly used. orgsyn.org One reported procedure involves adding a solution of phenyllithium to a cooled solution of fluorenone in THF, followed by stirring at room temperature. orgsyn.org While this method can yield this compound, it has been reported that using phenyllithium can sometimes result in lower yields or require minor modifications compared to Grignard-based procedures for related transformations. orgsyn.org

Alternative Synthetic Pathways to the 9-Fluorenol Core Structure

While the reaction of organometallic reagents with 9-fluorenone is a primary route to 9-substituted 9-fluorenols, alternative strategies exist for constructing the 9-fluorenol core or introducing the hydroxyl group at the C9 position.

One approach to the fluorenol core involves the reduction of 9-fluorenone. chemicalbook.com For example, the reduction of 9-fluorenone using sodium borohydride (B1222165) in ethanol (B145695) yields 9-fluorenol. chemicalbook.com While this method produces the parent 9-fluorenol, it demonstrates a way to access the core structure before introducing the phenyl substituent.

Another strategy involves the functionalization of fluorene (B118485) itself. However, directly introducing a hydroxyl group and a phenyl group at the C9 position of fluorene simultaneously can be challenging and often involves multi-step procedures. Some methods focus on the alkylation of fluorene at the C9 position, which can then be further transformed. researchgate.net

Research has also explored the synthesis of functionalized 9-substituted fluorene derivatives through reactions involving propargylic alcohols derived from fluorenone. thieme-connect.deacs.org These methods often involve Lewis acid catalysis and nucleophilic additions, providing alternative routes to access substituted fluorene structures, which could potentially be adapted or modified to synthesize this compound or its derivatives.

Furthermore, some synthetic pathways to substituted fluorenones, the precursor to 9-phenyl-9-fluorenols, involve cyclization reactions like intramolecular Friedel-Crafts acylation. researchgate.net While these methods focus on the fluorenone core, they represent alternative synthetic strategies in the broader context of accessing fluorene-based compounds.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives involves introducing various functional groups onto the phenyl ring or the fluorene core of this compound. These derivatives are of interest for exploring the impact of substituents on the compound's properties and potential applications. iastate.edu

One common strategy for synthesizing substituted this compound derivatives is to utilize substituted fluorenones or substituted phenyl organometallic reagents in the Grignard or organolithium addition reactions described earlier. For example, reacting a substituted fluorenone with phenylmagnesium bromide or phenyllithium would yield a substituted this compound. Similarly, reacting 9-fluorenone with a Grignard reagent or organolithium reagent derived from a substituted bromobenzene (B47551) or chlorobenzene (B131634) would also produce a substituted derivative.

Research has been conducted on synthesizing this compound derivatives with specific substituents on the phenyl ring to study their electronic effects on properties like photosolvolysis. iastate.edu Substituents such as dimethylamino, methoxy, methyl, bromo, and trifluoromethyl groups have been explored. iastate.edu The synthesis of these substituted derivatives often follows the general Grignard or organolithium procedures, starting from the appropriately substituted starting materials. iastate.edu

Another approach to synthesizing substituted derivatives involves the functionalization of the pre-formed this compound or a protected form thereof. However, direct functionalization of the aromatic rings can be challenging and may require specific reaction conditions and protecting groups to ensure selectivity.

Suzuki coupling reactions have been employed in the synthesis of conjugated derivative materials incorporating the 9-phenyl-9-pyrenyl fluorene structure, which is related to this compound derivatives. google.com This suggests that cross-coupling reactions can be valuable tools for introducing complex substituents onto the fluorene core or the pendant phenyl group.

The synthesis of N-(9-phenylfluoren-9-yl) derivatives of amino acids, which are related to this compound, has been achieved by reacting 9-bromo-9-phenylfluorene (B18599) with amino compounds. orgsyn.org This highlights a method for creating derivatives where the 9-phenylfluorenyl group serves as a protecting group or a structural element.

Introduction of Electron-Donating Groups on the Phenyl Moiety

The synthesis of this compound derivatives with electron-donating groups on the phenyl ring can be achieved through the reaction of 9-fluorenone with corresponding substituted phenyl Grignard reagents or phenyllithium compounds iastate.edu. For instance, the synthesis of 9-(p-tolyl)-9-fluorenol, where a methyl group acts as an electron-donating group, has been explored using p-tolylmagnesium bromide and 9-fluorenone iastate.edursc.org.

Introduction of Electron-Withdrawing Groups on the Phenyl Moiety

Similarly, derivatives with electron-withdrawing groups on the phenyl moiety can be synthesized. This involves the reaction of 9-fluorenone with Grignard reagents or organolithium compounds bearing electron-withdrawing substituents on the phenyl ring, such as bromo or trifluoromethyl groups iastate.edu.

Synthesis of 9-Aryl-9-fluorenols for Supramolecular Studies

9-Aryl-9-fluorenols, including this compound, have been utilized in supramolecular chemistry due to their ability to form crystalline structures involving hydrogen bonding and π-stacking interactions psu.edu. The synthesis of these compounds for supramolecular studies often focuses on introducing various aryl groups at the 9-position of the fluorenol core psu.edu. Methods such as the Grignard reaction with 9-fluorenone and the appropriate arylmagnesium bromide are applicable here rsc.org.

Stereoselective Synthesis and Chiral Resolution Techniques

The 9-phenylfluoren-9-yl (Pf) group, derived from this compound, has been recognized for its utility as a nitrogen-protecting group in asymmetric synthesis, particularly for preventing racemization in α-amino compounds nih.govresearchgate.net.

Enantioselective Synthesis of this compound Derivatives

Enantioselective synthesis of fluorenols, including derivatives of this compound, is an active area of research. Recent advancements include enantioconvergent strategies utilizing palladium(II)/chiral norbornene cooperative catalysis to synthesize enantioenriched fluorenols from racemic secondary benzyl (B1604629) alcohols and aryl iodides rsc.org. This approach allows access to chiral fluorenols with high enantioselectivities rsc.org.

Diastereoselective Approaches in Synthesis

While the Pf group is effective in maintaining enantiomeric purity, some reactions involving N-Pf-protected compounds may not be diastereoselective mdpi.com. However, in certain cases, the rigid structure of intermediates formed from Pf-protected compounds can facilitate diastereoselective alkylation mdpi.com. For example, the alkylation of pipecolates formed from N-Pf-aspartate can exhibit diastereoselectivity due to steric shielding by the axial benzyl ester mdpi.com.

Advanced Synthetic Strategies and Green Chemistry Principles

Advanced synthetic strategies for 9-aryl-9-fluorenols are being developed, including methods that align with green chemistry principles. Continuous flow processes for the Grignard reaction have been explored for the production of 9-aryl-9-fluorenols on a kilogram scale, demonstrating improved efficiency, reduced raw material cost, decreased solid waste emission, and shorter production periods compared to batch processes rsc.orgrsc.org. This approach represents a greener route for the synthesis of diarylfluorene derivatives rsc.org. Additionally, novel methods for introducing the 9-phenyl-9-fluorenyl group using 9-chloro-9-phenylfluorene under milder conditions have been reported, offering advantages in terms of reaction time and yield researchgate.net.

Compound Table

| Compound Name | PubChem CID |

| This compound | 141227 |

| 9-Fluorenone | 10241 |

| 9H-Fluoren-9-ol | 74318 |

| 9-Phenyl-9H-fluorene | 13091 |

| 9-Bromo-9-phenylfluorene | Not found |

| 9-Chloro-9-phenylfluorene | Not found |

| 9-(p-tolyl)-9-fluorenol | Not found |

Interactive Data Tables

Based on the search results, detailed quantitative data suitable for interactive tables across multiple synthesis types is limited within the provided snippets. However, one source provides comparative data between batch and continuous flow processes for the production of 9-aryl-9-fluorenols rsc.org.

Here is a representation of that data:

| Metric | Batch Process | Continuous Flow Process | Improvement |

| Yield | 45% | >99% | Significant |

| Raw Material Cost | - | Reduced by 35% | 35% |

| Solid Waste Emission | - | Reduced by 64% | 64% |

| Production Period | - | Reduced by 86% | 86% |

| E-factor | 26.5882 kg/kg | 1.9747 kg/kg | 92.57% |

| Production Efficiency | - | Up to 357 g/h | - |

Catalytic Methods in this compound Synthesis

Catalytic methods offer advantages such as improved reaction rates, higher yields, and sometimes greater selectivity compared to traditional stoichiometric reactions. Various catalysts have been explored for the synthesis of fluorenol derivatives.

One approach involves the use of Lewis acid catalysts. For instance, boron trifluoride (BF₃·OEt₂) has been shown to catalyze reactions involving fluorenone propargylic alcohol derivatives, leading to functionalized fluorene compounds in good to excellent yields. thieme-connect.de In one study, a BF₃·OEt₂ catalyzed reaction between a fluorenone propargylic alcohol and 2-aminobenzamide (B116534) afforded the desired product in 92% yield under optimized conditions using dichloromethane (B109758) as the solvent. thieme-connect.de An experiment conducted without the Lewis acid catalyst did not yield the product, highlighting the crucial role of the catalyst. thieme-connect.de

Another area of catalytic research focuses on the synthesis of related fluorene derivatives, such as 9,9-disubstituted fluorenes, which can sometimes be precursors or related structures to this compound derivatives. Palladium catalysis has been employed in the synthesis of 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters. labxing.com While this specific example focuses on disubstituted fluorenes rather than 9-aryl-9-fluorenols directly, it illustrates the application of transition metal catalysis in constructing the fluorene core with diverse substituents.

Furthermore, the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene, a related cardo-ring structure, can be catalyzed by bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups. rsc.org These catalysts have demonstrated high conversion rates of 9-fluorenone and good selectivity for the desired product. rsc.org For example, a specific bifunctional ionic liquid catalyst achieved nearly 100% conversion of 9-fluorenone with 95.2% selectivity for 9,9-bis(4-hydroxyphenyl)fluorene. rsc.org The reusability of the catalyst was also demonstrated, maintaining high activity over several cycles. rsc.org While this is a synthesis of a bisphenol fluorene, it indicates the potential of ionic liquids as catalysts in fluorenone-based reactions, which could be relevant to 9-aryl-9-fluorenol synthesis.

The use of catalysts in Grignard reactions, a common route to this compound, is also an area of interest for improving efficiency. While traditional Grignard reactions often involve stoichiometric amounts of reagents, catalytic approaches or methods to enhance Grignard formation are being explored. The addition of a catalytic amount of 1,2-dibromoethane (B42909) has been shown to improve the formation of Grignard reagents from magnesium turnings and aryl bromides, potentially benefiting the synthesis of this compound derivatives. iastate.edu

Solvent-Free and Environmentally Benign Synthetic Protocols

The development of solvent-free or environmentally benign synthetic protocols aims to reduce the environmental impact of chemical synthesis by minimizing or eliminating the use of volatile organic solvents, which can be hazardous and generate waste.

Continuous flow processes represent another strategy for developing more environmentally benign synthetic protocols by improving efficiency, reducing reaction times, and enabling better control over reaction parameters. A continuous flow process has been developed for the green production of 9-aryl-fluoren-9-ols through the intensification of the Grignard reaction. rsc.org This method demonstrated high yields (>99%) for the synthesis of 2-bromo-9-phenyl-9H-fluoren-9-ol using a continuous flow system with a short residence time. rsc.org This highlights the potential of continuous flow technology to provide efficient and environmentally favorable routes to 9-aryl-9-fluorenols.

The concept of using fluorenone-fluorenol systems for reversible hydrogen capture and release in polymers also touches upon environmentally relevant applications, although it focuses on the interconversion rather than the primary synthesis of this compound itself. rsc.org

While specific examples of entirely solvent-free synthesis of this compound are less prevalent in the immediate search results, the trend in fluorene chemistry is towards developing more sustainable methods, including the use of catalysis, greener solvents, and process intensification techniques like continuous flow.

Table 1: Examples of Synthetic Approaches to Fluorene Derivatives

| Reaction Type | Substrates | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Grignard Reaction | 9-Fluorenone, Phenylmagnesium bromide | Diethyl ether, Room Temperature | This compound | Not specified in snippet | iastate.edu |

| Grignard Reaction (Continuous Flow) | 2-Bromofluorenone, Phenylmagnesium bromide | THF, Continuous Flow | 2-Bromo-9-phenyl-9H-fluoren-9-ol | >99 | rsc.org |

| BF₃·OEt₂ Catalysis | Fluorenone propargylic alcohol derivative, 2-Aminobenzamide | CH₂Cl₂, BF₃·OEt₂ (0.3 equiv) | Functionalized Fluorene | 92 | thieme-connect.de |

| Condensation Reaction | 9-Fluorenone, Phenol | Bifunctional Ionic Liquid Catalyst | 9,9-Bis(4-hydroxyphenyl)fluorene | ~100 (Conversion), 95.2 (Selectivity) | rsc.org |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Observed Data | Reference |

| ¹³C NMR (200 MHz, Nicolet) | δ: 83.5, 120.0, 124.7, 125.3, 127.1, 128.1, 128.4, 129.0, 139.5, 143.1, 150.3 | orgsyn.org |

| Melting Point | 107–108 °C (lit. mp 85°C, 107°C) Checkers observed 85–86°C | orgsyn.org |

Reactivity and Reaction Mechanisms of 9 Phenyl 9 Fluorenol

Carbocation Chemistry of 9-Fluorenyl Systems

The study of carbocations derived from 9-fluorenyl systems, such as the 9-phenyl-9-fluorenyl cation, is a significant area within physical organic chemistry. This is due to the unique electronic characteristics imparted by the fluorene (B118485) ring structure to the carbocation center.

9-Fluorenyl cations, including the 9-phenyl-9-fluorenyl cation, can be effectively generated from their precursor alcohols through methods involving acidic conditions or photoexcitation. acs.orgarkat-usa.org The process of forming the 9-phenyl-9-fluorenyl cation involves the scission of the carbon-oxygen bond, leading to the departure of the hydroxyl group or a related leaving group formed after protonation.

Carbocation stability is a complex phenomenon influenced by several factors, including the degree of alkyl substitution, resonance effects, and the presence of adjacent atoms bearing lone pairs. masterorganicchemistry.com In the context of 9-fluorenyl cations, the electronic nature of the fluorene system plays a pivotal role. The parent 9-fluorenyl cation is recognized as a member of the 4n Hückel antiaromatic series, which implies a degree of destabilization in its ground state when compared to analogous aromatic species. arkat-usa.orgcdnsciencepub.comcdnsciencepub.com Nevertheless, the stability of these carbocations can be modulated by the introduction of substituents at the 9-position and on the fluorene ring system. researchgate.netacs.org

Given the often transient nature of carbocations, rapid spectroscopic techniques are indispensable for their detection and characterization. Laser flash photolysis (LFP) is a widely employed method for generating and investigating the kinetics and spectroscopic properties of short-lived carbocations, including those derived from 9-fluorenyl systems. arkat-usa.orgcdnsciencepub.comcdnsciencepub.comacs.orgacs.org

LFP studies have facilitated the observation of 9-fluorenyl cations in various solvent environments, allowing for the determination of their lifetimes and reaction rates with nucleophiles. cdnsciencepub.comcdnsciencepub.com For example, the 9-(4-methoxyphenyl)-9-fluorenyl cation, a substituted analog, has been detected in pure water, exhibiting lifetimes on the microsecond scale, which allowed for detailed quenching studies with anionic nucleophiles. cdnsciencepub.comcdnsciencepub.com Transient absorption spectroscopy provides valuable data regarding the electronic absorption spectra of these carbocation intermediates, aiding in their identification and structural analysis. cdnsciencepub.comacs.org

Substituents on the fluorene ring or at the C9 position exert a notable influence on the stability and reactivity of 9-fluorenyl cations. Electron-donating groups typically enhance carbocation stability by delocalizing the positive charge, whereas electron-withdrawing groups tend to have a destabilizing effect. masterorganicchemistry.comcdnsciencepub.comlibretexts.org

Research efforts have focused on understanding the impact of diverse substituents on the stability of 9-fluorenyl cations through both experimental and computational approaches. researchgate.netacs.orglookchem.com Comparisons have been made between the stability of the 9-fluorenyl cation and its substituted counterparts, as well as with related carbocation species like triarylmethyl cations. cdnsciencepub.comcdnsciencepub.comlookchem.com The incorporation of electron-withdrawing groups, such as a trifluoromethyl group at the C9 position, can lead to the formation of "doubly destabilized" carbocations. arkat-usa.org Conversely, substituents like dimethylamino groups on the fluorene scaffold can contribute to increased cation stability. researchgate.net The effect of substituents on carbocation stability is often reflected in their influence on reaction rates and the distribution of reaction products. arkat-usa.orgcdnsciencepub.comresearchgate.net

As electron-deficient species, 9-fluorenyl cations are highly susceptible to attack by nucleophiles. masterorganicchemistry.comcdnsciencepub.comcdnsciencepub.com This nucleophilic addition is a critical step in many reactions involving these intermediates, leading to the formation of new covalent bonds and stable end products.

Kinetic studies have investigated the reactions of 9-fluorenyl cations with a variety of nucleophiles, including water, alcohols, and anionic species. cdnsciencepub.comcdnsciencepub.comacs.org The measured rate constants for these reactions provide insights into the electrophilic nature of the carbocation. cdnsciencepub.comcdnsciencepub.com For instance, the 9-(4-methoxyphenyl)-9-fluorenyl cation has been shown to exhibit significantly higher reactivity towards nucleophilic attack compared to related triarylmethyl cations that lack a 4n π-system. cdnsciencepub.comcdnsciencepub.com Attack by solvent molecules, such as methanol (B129727), represents a common reaction pathway, resulting in the formation of corresponding methyl ethers. arkat-usa.orgresearchgate.netresearchgate.net

Formation and Stability of 9-Phenyl-9-fluorenyl Cations

Kinetic and Spectroscopic Characterization of Carbocation Intermediates

Photosolvolysis Reactions of 9-Phenyl-9-fluorenol Derivatives

Photosolvolysis is a process where a molecule undergoes solvolysis upon irradiation with light. Derivatives of 9-fluorenol, including this compound, are known to undergo efficient photosolvolysis, frequently proceeding via the formation of a 9-fluorenyl cation intermediate in an electronically excited state. researchgate.netresearchgate.netiastate.educdnsciencepub.com

The photosolvolysis of 9-fluorenol derivatives is particularly noteworthy because the reaction is promoted by light, in stark contrast to the relative inertness of their ground states towards thermal solvolysis under neutral conditions. researchgate.netiastate.edu This significant difference in reactivity between the ground and excited states is attributed to alterations in electronic structure and aromaticity that occur upon photoexcitation. researchgate.net

Mechanistic investigations into the photosolvolysis of 9-fluorenol derivatives have employed techniques such as laser flash photolysis and product analysis to elucidate the underlying reaction pathways. arkat-usa.orgresearchgate.netresearchgate.netcdnsciencepub.com The initial photochemical event often involves the heterolytic cleavage of the carbon-oxygen bond in the excited singlet state, which generates the 9-fluorenyl cation and a leaving group (e.g., hydroxide (B78521) or alkoxide). researchgate.net

The subsequent fate of the photogenerated carbocation intermediate is dependent on the reaction environment, particularly the solvent composition and the presence of nucleophiles. In protic solvents like mixtures of methanol and water, the carbocation can be effectively trapped by the solvent, leading to the formation of solvolysis products such as ethers. arkat-usa.orgresearchgate.netresearchgate.netcdnsciencepub.com Alternative reaction pathways, such as homolytic cleavage yielding radical intermediates, can also occur, and the balance between heterolysis and homolysis can be influenced by the solvent. researchgate.net

Research has also explored how substituents affect the efficiency and mechanism of photosolvolysis in this compound derivatives, with the goal of establishing structure-reactivity relationships for these photochemical transformations. iastate.edu

Structure-Reactivity Relationships in Photosolvolysis

The photosolvolysis of 9-fluorenol derivatives, including this compound, has been a subject of interest, particularly concerning the generation of carbocation intermediates. iastate.edu Studies have shown that the ability to generate a carbocation intermediate dictates the difference in reactivity between thermal and photochemical solvolysis reactions. iastate.edu Specifically, derivatives that form carbocations stabilized by Hückel's rule of aromaticity tend to undergo thermal solvolysis, while those forming antiaromatic carbocations (breaking Hückel's rule) favor photosolvolysis. iastate.edu The 9-fluorenyl cation, formally possessing 4n π-electrons, is considered antiaromatic in its ground state, which contributes to the photosolvolytic behavior observed for 9-fluorenol and its derivatives. iastate.eduresearchgate.net

Research on the photosolvolysis of this compound derivatives with varying substituents on the phenyl group aims to establish structure-reactivity relationships based on electronic effects. iastate.edu Electron-donating and electron-withdrawing groups at the para-position of the phenyl group are being investigated for their influence on the rate of photosolvolysis. iastate.edu The photolysis of 9-fluorenol derivatives in aqueous solutions leads to the formation of 9-fluorenyl cations. researchgate.net The efficiency of photodehydroxylation, which generates these cations, has been studied for various 9-substituted fluorenol derivatives. researchgate.net

Comparison of Thermal vs. Photochemical Reactivity

A notable difference exists between the thermal and photochemical solvolysis of 9-fluorenol and its derivatives. iastate.edu For instance, 9-fluorenol undergoes solvolysis under irradiation in a methanol:water mixture but not when heated in the presence of acid in the same solvent system. iastate.edu This highlights a striking difference in reactivity pathways depending on whether the reaction is initiated thermally or radiatively. iastate.edu

The photochemistry of fluorenols is of special interest because both the fluorenol and the corresponding fluorenyl cation are considered antiaromatic in their ground state according to Hückel's rule. researchgate.net The photolysis reaction proceeds via a cation intermediate and is favored due to the excited state aromaticity. researchgate.net

Oxidation and Reduction Reactions of this compound

This compound can undergo oxidation and reduction reactions. cymitquimica.com Oxidation of secondary alcohols like 9-fluorenol typically yields ketones. slideplayer.com For example, 9-fluorenol can be oxidized to 9-fluorenone (B1672902) using various oxidizing agents, including household bleach (sodium hypochlorite) under acidic conditions. slideplayer.com This reaction involves the conversion of hypochlorite (B82951) to hypochlorous acid, which acts as the oxidizing agent. slideplayer.com While specific details on the oxidation of this compound were not extensively found, the general reactivity of secondary benzylic alcohols suggests it can be oxidized to 9-phenyl-9-fluorenone.

Reduction of ketones, such as 9-fluorenone, can lead to the formation of the corresponding alcohol, 9-fluorenol. chemicalbook.com Sodium borohydride (B1222165) in methanol is a common reducing agent for this transformation. chemicalbook.com The reduction of 9-fluorenone with sodium borohydride results in the formation of 9-fluorenol. chemicalbook.com Similarly, 9-phenyl-9-fluorenone would be expected to be reduced to this compound.

Derivatization Reactions of the Hydroxyl Group

The hydroxyl group at the C9 position of this compound is a key reactive center, allowing for various derivatization reactions. cymitquimica.com

Esterification and Etherification Reactions

Esterification of the hydroxyl group is a common transformation. For instance, this compound can undergo esterification in the presence of acetic acid to form the corresponding ester, 9-phenyl-9-fluorenyl ester. pku.edu.cn This reaction has been monitored using techniques like inelastic electron tunneling spectroscopy to confirm product formation. pku.edu.cn

Etherification reactions involving the hydroxyl group are also possible. For example, this compound can be converted to 9-methoxy-9-phenylfluorene. orgsyn.org This can occur through reactions involving intermediates like 9-bromo-9-phenylfluorene (B18599), which can be formed from this compound. orgsyn.orgorgsyn.org Treatment of 9-bromo-9-phenylfluorene with methanol, for instance, can lead to the formation of 9-methoxy-9-phenylfluorene. orgsyn.org

Reactions Involving the Carbonyl Carbon (C9) After Oxidation

Upon oxidation, this compound is converted to 9-phenyl-9-fluorenone, which contains a carbonyl group at the C9 position. This carbonyl carbon is susceptible to nucleophilic attack and other reactions characteristic of ketones.

One relevant reaction type involves nucleophilic addition to the carbonyl group. For example, 9-fluorenone reacts with Grignard reagents or organolithium compounds to form 9-substituted 9-fluorenols, including this compound, through 1,2-addition to the carbonyl carbon. iastate.edu

Another important reaction involving the C9 carbonyl is the formation of imines through condensation with amines. 9-Fluorenone reacts with anilines, for instance, in the presence of an acid catalyst to form fluoren-9-imines. researchgate.net This type of reaction would also be expected for 9-phenyl-9-fluorenone if the phenyl group at C9 does not sterically hinder the approach of the amine.

While not directly a reaction of the carbonyl carbon after oxidation of this compound, it's worth noting that the synthesis of this compound itself often involves the reaction of 9-fluorenone with phenylmagnesium bromide or phenyllithium (B1222949), adding a phenyl group to the C9 carbonyl. iastate.eduorgsyn.org

Studies on Alkyl-Oxygen Fission in Related Fluorenyl Carbinols

Studies on alkyl-oxygen fission in carbinols, including fluorenyl carbinols, have provided insights into the factors influencing this type of bond cleavage. Alkyl-oxygen fission involves the breaking of the bond between the alkyl group and the oxygen atom of the hydroxyl group or an ester/ether derived from it.

Research comparing the reactions of 9- and 2-fluorenyl phenyl carbinols has shown that the position of the fluorenyl grouping influences alkyl-oxygen fission. surrey.ac.uk The 9-fluorenyl grouping has been found to inhibit alkyl-oxygen fission, whereas the 2-fluorenyl grouping aids this mechanism. surrey.ac.uk

The mechanism of acid-catalyzed cleavage of ethers can involve alkyl-oxygen bond fission, particularly when the resulting carbocation is stable. nextgurukul.inunacademy.com For alkyl aryl ethers, cleavage typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond has partial double bond character due to resonance and is more stable. nextgurukul.in

Studies on the solvolysis of 9-fluorenylmethyl tosylate, a related fluorenyl compound, indicated that the reaction in neutral aqueous solution occurs via a unimolecular mechanism involving alkyl-oxygen fission, producing 9-fluorenylmethanol. cdnsciencepub.com This suggests that the 9-fluorenylmethyl cation reacts rapidly with the solvent. cdnsciencepub.com

While this compound is a tertiary alcohol, and the discussion on alkyl-oxygen fission often focuses on secondary or primary systems or ethers/esters, the principles of carbocation stability and leaving group ability are relevant. The formation of the 9-phenyl-9-fluorenyl cation, particularly in photosolvolysis, involves the cleavage of the C-O bond, which can be viewed in the context of carbon-oxygen bond fission.

Compound Table

| Compound Name | PubChem CID |

| This compound | 141227 nih.gov |

| 9-Fluorenol | 74318 fishersci.ca |

| 9-Fluorenone | |

| 9-Phenyl-9-fluorenone | |

| 9-Bromo-9-phenylfluorene | |

| 9-Methoxy-9-phenylfluorene | |

| 9-(4'-methoxyphenyl)-9-fluorenol |

This compound is an organic compound characterized by a fluorenol backbone with a phenyl group attached at the C9 position. cymitquimica.com Its reactivity is significantly influenced by the presence of the hydroxyl group and the fluorene system, participating in various chemical transformations. cymitquimica.com

Structure-Reactivity Relationships in Photosolvolysis

The photosolvolysis of 9-fluorenol derivatives, including this compound, has been a subject of interest, particularly concerning the generation of carbocation intermediates. iastate.edu Studies have shown that the ability to generate a carbocation intermediate dictates the difference in reactivity between thermal and photochemical solvolysis reactions. iastate.edu Specifically, derivatives that form carbocations stabilized by Hückel's rule of aromaticity tend to undergo thermal solvolysis, while those forming antiaromatic carbocations (breaking Hückel's rule) favor photosolvolysis. iastate.edu The 9-fluorenyl cation, formally possessing 4n π-electrons, is considered antiaromatic in its ground state, which contributes to the photosolvolytic behavior observed for 9-fluorenol and its derivatives. iastate.eduresearchgate.net

Research on the photosolvolysis of this compound derivatives with varying substituents on the phenyl group aims to establish structure-reactivity relationships based on electronic effects. iastate.edu Electron-donating and electron-withdrawing groups at the para-position of the phenyl group are being investigated for their influence on the rate of photosolvolysis. iastate.edu The photolysis of 9-fluorenol derivatives in aqueous solutions leads to the formation of 9-fluorenyl cations. researchgate.net The efficiency of photodehydroxylation, which generates these cations, has been studied for various 9-substituted fluorenol derivatives. researchgate.net

Comparison of Thermal vs. Photochemical Reactivity

A notable difference exists between the thermal and photochemical solvolysis of 9-fluorenol and its derivatives. iastate.edu For instance, 9-fluorenol undergoes solvolysis under irradiation in a methanol:water mixture but not when heated in the presence of acid in the same solvent system. iastate.edu This highlights a striking difference in reactivity pathways depending on whether the reaction is initiated thermally or radiatively. iastate.edu

The photochemistry of fluorenols is of special interest because both the fluorenol and the corresponding fluorenyl cation are considered antiaromatic in their ground state according to Hückel's rule. researchgate.net The photolysis reaction proceeds via a cation intermediate and is favored due to the excited state aromaticity. researchgate.net

Oxidation and Reduction Reactions of this compound

This compound can undergo oxidation and reduction reactions. cymitquimica.com Oxidation of secondary alcohols like 9-fluorenol typically yields ketones. slideplayer.com For example, 9-fluorenol can be oxidized to 9-fluorenone using various oxidizing agents, including household bleach (sodium hypochlorite) under acidic conditions. slideplayer.com This reaction involves the conversion of hypochlorite to hypochlorous acid, which acts as the oxidizing agent. slideplayer.com While specific details on the oxidation of this compound were not extensively found, the general reactivity of secondary benzylic alcohols suggests it can be oxidized to 9-phenyl-9-fluorenone.

Reduction of ketones, such as 9-fluorenone, can lead to the formation of the corresponding alcohol, 9-fluorenol. chemicalbook.com Sodium borohydride in methanol is a common reducing agent for this transformation. chemicalbook.com The reduction of 9-fluorenone with sodium borohydride results in the formation of 9-fluorenol. chemicalbook.com Similarly, 9-phenyl-9-fluorenone would be expected to be reduced to this compound.

Derivatization Reactions of the Hydroxyl Group

The hydroxyl group at the C9 position of this compound is a key reactive center, allowing for various derivatization reactions. cymitquimica.com

Esterification and Etherification Reactions

Esterification of the hydroxyl group is a common transformation. For instance, this compound can undergo esterification in the presence of acetic acid to form the corresponding ester, 9-phenyl-9-fluorenyl ester. pku.edu.cn This reaction has been monitored using techniques like inelastic electron tunneling spectroscopy to confirm product formation. pku.edu.cn

Etherification reactions involving the hydroxyl group are also possible. For example, this compound can be converted to 9-methoxy-9-phenylfluorene. orgsyn.org This can occur through reactions involving intermediates like 9-bromo-9-phenylfluorene, which can be formed from this compound. orgsyn.orgorgsyn.org Treatment of 9-bromo-9-phenylfluorene with methanol, for instance, can lead to the formation of 9-methoxy-9-phenylfluorene. orgsyn.org

Reactions Involving the Carbonyl Carbon (C9) After Oxidation

Upon oxidation, this compound is converted to 9-phenyl-9-fluorenone, which contains a carbonyl group at the C9 position. This carbonyl carbon is susceptible to nucleophilic attack and other reactions characteristic of ketones.

One relevant reaction type involves nucleophilic addition to the carbonyl group. For example, 9-fluorenone reacts with Grignard reagents or organolithium compounds to form 9-substituted 9-fluorenols, including this compound, through 1,2-addition to the carbonyl carbon. iastate.edu

Another important reaction involving the C9 carbonyl is the formation of imines through condensation with amines. 9-Fluorenone reacts with anilines, for instance, in the presence of an acid catalyst to form fluoren-9-imines. researchgate.net This type of reaction would also be expected for 9-phenyl-9-fluorenone if the phenyl group at C9 does not sterically hinder the approach of the amine.

While not directly a reaction of the carbonyl carbon after oxidation of this compound, it's worth noting that the synthesis of this compound itself often involves the reaction of 9-fluorenone with phenylmagnesium bromide or phenyllithium, adding a phenyl group to the C9 carbonyl. iastate.eduorgsyn.org

Studies on Alkyl-Oxygen Fission in Related Fluorenyl Carbinols

Studies on alkyl-oxygen fission in carbinols, including fluorenyl carbinols, have provided insights into the factors influencing this type of bond cleavage. Alkyl-oxygen fission involves the breaking of the bond between the alkyl group and the oxygen atom of the hydroxyl group or an ester/ether derived from it.

Research comparing the reactions of 9- and 2-fluorenyl phenyl carbinols has shown that the position of the fluorenyl grouping influences alkyl-oxygen fission. surrey.ac.uk The 9-fluorenyl grouping has been found to inhibit alkyl-oxygen fission, whereas the 2-fluorenyl grouping aids this mechanism. surrey.ac.uk

The mechanism of acid-catalyzed cleavage of ethers can involve alkyl-oxygen bond fission, particularly when the resulting carbocation is stable. nextgurukul.inunacademy.com For alkyl aryl ethers, cleavage typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond has partial double bond character due to resonance and is more stable. nextgurukul.in

Studies on the solvolysis of 9-fluorenylmethyl tosylate, a related fluorenyl compound, indicated that the reaction in neutral aqueous solution occurs via a unimolecular mechanism involving alkyl-oxygen fission, producing 9-fluorenylmethanol. cdnsciencepub.com This suggests that the 9-fluorenylmethyl cation reacts rapidly with the solvent. cdnsciencepub.com

While this compound is a tertiary alcohol, and the discussion on alkyl-oxygen fission often focuses on secondary or primary systems or ethers/esters, the principles of carbocation stability and leaving group ability are relevant. The formation of the 9-phenyl-9-fluorenyl cation, particularly in photosolvolysis, involves the cleavage of the C-O bond, which can be viewed in the context of carbon-oxygen bond fission.

Applications of 9 Phenyl 9 Fluorenol in Advanced Chemical Research

Supramolecular Chemistry and Host-Guest Systems

The structural features of 9-phenyl-9-fluorenol, including its rigid fluorene (B118485) core and the presence of a hydroxyl group, make it a valuable building block in supramolecular chemistry. cymitquimica.com Researchers have utilized this compound and its derivatives to design host molecules capable of forming inclusion complexes with various guest species. This area of research is crucial for developing materials with tailored properties for applications such as separation, storage, and catalysis. psu.edu

Design and Synthesis of this compound-Based Host Compounds

The design of host compounds based on this compound often involves modifying the fluorene framework or incorporating it into larger molecular systems. The synthesis typically starts from 9-fluorenone (B1672902), utilizing reactions such as 1,2-addition with phenyl Grignard reagents or phenyl-lithium compounds to introduce the phenyl group at the 9-position and form the hydroxyl group. iastate.edu Variations can include the introduction of additional functional groups or linking multiple fluorenol units to create more complex host structures. For instance, studies have explored bisfluorenol hosts where two fluorenol units are linked, demonstrating interesting host behavior and selectivity towards different guest molecules. researchgate.net, acs.org, acs.org The strategic placement and nature of substituents on the fluorene or phenyl rings can significantly influence the host's ability to recognize and include guest molecules. psu.edu

Non-Covalent Interactions in Crystalline Architectures

The solid-state arrangement of this compound molecules and its derivatives is heavily influenced by a variety of non-covalent interactions. Understanding these interactions is fundamental to crystal engineering, which aims to design solid-state structures with specific properties. psu.edu

Pi-Stacking Interactions

Pi-stacking interactions, arising from the interaction of the aromatic rings present in the fluorene and phenyl moieties, also contribute to the stabilization of the crystalline structures of this compound derivatives. psu.edu These interactions can occur between the fluorene ring systems or between fluorene and phenyl rings of adjacent molecules. nih.gov The geometry and distance between the interacting aromatic rings, such as centroid-centroid distances and ring slippage, are important parameters characterizing these interactions. nih.gov Pi-stacking, along with hydrogen bonding, plays a pivotal role in mediating the self-assembly of molecules into defined supramolecular networks. psu.edu

Molecular Recognition and Selective Inclusion Phenomena

The ability of this compound-based compounds to act as hosts in inclusion complexes is directly related to molecular recognition phenomena. The specific arrangement of functional groups and the shape of the host cavity, dictated by its molecular structure and crystal packing, allow for selective interactions with guest molecules. psu.edu, researchgate.net These interactions, including hydrogen bonding, C-H...π, and Van der Waals forces, enable the host to recognize and selectively include certain guests over others from a mixture. rsc.org, psu.edu Research has demonstrated that the inclusion behavior and selectivity can be influenced by the nature and position of substituents on the fluorenol framework. psu.edu This selective inclusion phenomenon is of significant interest for applications in separation science, where specific molecules need to be isolated from complex mixtures. psu.edu, researchgate.net, acs.org

Applications in Asymmetric Synthesis and Protecting Group Chemistry

One of the significant challenges in asymmetric synthesis is preventing the racemization of enantiopure starting materials, a process that can lead to substantial material loss. nih.govresearchgate.netnih.gov The phenylfluoren-9-yl (Pf) group, derived from this compound, has demonstrated effectiveness in preventing racemization in α-amino compounds. nih.govresearchgate.netnih.gov

The 9-Phenyl-9-fluorenyl (Pf) Group as a Nitrogen Protecting Group

The Pf group serves as a nitrogen protecting group, particularly in the context of amino acid chemistry. nih.gov Its structural similarity to the trityl protecting group is notable, although the Pf group is significantly more acid stable. nih.gov

The Pf group is particularly effective in maintaining the configurational integrity of α-amino compounds during various carbon-carbon bond-forming reactions. nih.gov These reactions include enolization and alkylation, Wittig and aldol (B89426) reactions, and Grignard additions of N-Pf-amino carbonyl compounds. nih.gov The Pf group's ability to protect the α-center against epimerization has been documented in numerous studies. nih.gov The steric bulk of the Pf group, along with stereoelectronic factors, is believed to contribute to its effectiveness in protecting the α-center. nih.gov

Pf-protected amino acid derivatives are valuable chiral building blocks for enantiospecific synthesis. nih.govdntb.gov.ua The use of the Pf group allows for chemical transformations to be carried out while preserving the enantiomeric purity of the amino acid derivatives. nih.govdntb.gov.ua For instance, N-Pf-amino aldehydes are configurationally stable under conditions that would typically cause racemization in other protected amino aldehydes, such as exposure to silica (B1680970) gel or during nucleophilic additions. nih.govmdpi.com

Prevention of Racemization in α-Amino Compounds

Phenylfluorenylation Methodologies and Deprotection Strategies

Phenylfluorenylation, the introduction of the Pf group, is commonly achieved by reacting amino compounds with 9-bromo-9-phenylfluorene (B18599) (PfBr). nih.gov This method is based on adaptations of techniques used for synthesizing N-trityl compounds. nih.gov While the traditional method using PfBr can be slow, taking several days, it is generally robust and provides good yields. nih.gov

The Pf group can be removed through various deprotection strategies, including hydrogenolysis and solvolysis under strongly acidic conditions. nih.gov Other methods include using lithium or sodium in ammonia (B1221849) solution, TMSOTf in the presence of triethyl silane, or iodine in methanol (B129727). nih.gov The choice of deprotection method depends on the specific chemical environment and the compatibility with other functional groups present in the molecule. jocpr.comorganic-chemistry.org

Role in Materials Science Research

This compound and its derivatives have also found applications in materials science research, particularly in the development of organic electronic materials. ontosight.aicymitquimica.com

Precursors for Organic Light-Emitting Diodes (OLEDs)

Due to their fluorescent properties, this compound and related compounds are being investigated for their potential use in OLEDs. ontosight.aiguidechem.com Fluorene derivatives, in general, are utilized in OLEDs as luminescent materials, charge transport materials, or host materials. researchgate.netacs.org The incorporation of the 9-phenyl-9-fluorene structure into conjugated systems can influence the optical and electronic properties, making them suitable for electroluminescent devices. ontosight.aigoogle.com Research in this area focuses on synthesizing and characterizing new fluorene-based compounds to improve the efficiency, color purity, and lifespan of OLEDs. acs.orggoogle.com

Development of New Materials with Tailored Properties

The rigid planar structure and functional groups of this compound make it a compelling candidate for the development of new materials with specific properties ontosight.ai. Its derivatives have been explored for applications in organic light-emitting diodes (OLEDs), where their fluorescence properties are leveraged for display technologies guidechem.comontosight.ai. Additionally, the compound's structural characteristics are relevant to its investigation in the field of materials science aimed at creating materials with tailored attributes ontosight.ai.

Polymerization Studies of 9-Phenyl-9-fluorenyl Methacrylates

Research has investigated the polymerization of 9-phenyl-9-fluorenyl methacrylate (B99206) (PFMA), a derivative of this compound tandfonline.comtandfonline.com. Studies have been conducted using various initiators, including α,α′-azobisisobutyronitrile (AIBN) for free-radical polymerization and n-butyllithium (n-BuLi) and its complex with (-)-sparteine (B7772259) (Sp) for anionic polymerization tandfonline.comtandfonline.com.

Polymerization of PFMA with the n-BuLi-(-)-Sp complex in tetrahydrofuran (B95107) (THF) has been shown to yield polymers with a specific rotation tandfonline.comtandfonline.com. The number-average molecular weights of the resulting PFMA polymers obtained through these polymerization methods have been reported tandfonline.comtandfonline.com.

| Monomer | Initiator | Solvent | Number-Average Molecular Weight (Mn) | Specific Rotation ([α]D) |

| PFMA | AIBN | 1,400-4,700 | Not reported | |

| PFMA | n-BuLi | 1,400-4,700 | Not reported | |

| PFMA | n-BuLi-(-)-Sp | THF | 1,400-4,700 | -3 to -16° (in THF) |

The steric hindrance imposed by the 9-phenyl-9-fluorenyl group in polymerization has been considered potentially greater than that of the triphenylmethyl group tandfonline.com.

Exploration in Medicinal Chemistry and Drug Design

The unique structure of this compound makes it a candidate for exploration in medicinal chemistry and drug design ontosight.ai.

Derivatives for Biological Pathway Targeting

Derivatives of this compound are being investigated for their potential to target specific biological pathways ontosight.ai. The fluorene scaffold is present in various biologically significant compounds, including those with potential anticancer and antimicrobial activities mdpi.com. For instance, fluorene derivatives have been explored in the context of inhibiting topoisomerase I, an enzyme that is a target in cancer therapy researchgate.net.

Studies on Cytotoxic Effects of Derivatives

Research has included studies on the cytotoxic effects of derivatives related to the fluorene structure. While direct studies on the cytotoxicity of this compound derivatives are not extensively detailed in the provided results, the broader context of fluorene derivatives in medicinal chemistry includes investigations into their biological activities, such as antimicrobial properties mdpi.com. Some studies on fluorene-containing compounds have screened their antimicrobial properties against multidrug-resistant microorganism strains mdpi.com.

Analytical Chemistry Applications

This compound has shown potential in analytical chemistry applications guidechem.com.

Ligands in Coordination Chemistry

This compound has garnered attention in coordination chemistry, primarily for its potential to act as a ligand or as a structural component within more complex ligand systems. Its structure, featuring a hydroxyl group at the C9 position of the fluorene core substituted with a phenyl group, allows for potential coordination to metal centers, typically through the oxygen atom of the hydroxyl group.

Research indicates that this compound may be utilized as a reagent in the synthesis of trisphosphine alkoxide complexes sigmaaldrich.com. This suggests its role in introducing the fluorenol moiety, potentially as an alkoxide ligand after deprotonation, into metal complexes containing phosphine (B1218219) ligands.

Related compounds, such as N-phenylfluoren-9-yl (N-Pf) protected amino alcohols, have been employed as chiral ligands in metal-catalyzed reactions, specifically in secondary alcohol forming zinc-catalyzed additions to aldehydes mdpi.comresearchgate.net. While the phenylfluorenyl group in this case is attached to an amino alcohol and not directly coordinating through the C9 hydroxyl, it highlights the utility of the fluorene scaffold substituted with a phenyl group in the design of ligands that can influence the stereochemistry of catalytic reactions mdpi.comresearchgate.net.

The crystal structures of 9-substituted 9-fluorenols, including this compound, have been studied, revealing insights into their solid-state packing researchgate.net. In the crystalline state, this compound forms hydrogen-bonded dimers researchgate.net. While this describes intermolecular interactions in the solid state, understanding the structural preferences can be relevant when considering its coordination behavior and the potential formation of metal complexes with specific architectures.

The exploration of this compound and its derivatives as ligands or ligand components underscores its potential in constructing novel coordination complexes with tailored structural and electronic properties for various applications in advanced chemical research.

Computational and Theoretical Studies of 9 Phenyl 9 Fluorenol

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations have been employed to investigate the molecular structure and conformational landscape of 9-phenyl-9-fluorenol. Studies on crystalline forms of 9-aryl-9-fluorenols, including the parent compound this compound, indicate that the molecular structures in the crystal are not significantly altered by packing effects. psu.edu These studies often show an approximately orthogonal orientation of the aryl or pyridyl ring relative to the fluorene (B118485) moiety in the crystal structure, consistent with observations for related compounds. psu.edu Steric interactions, such as those between hydrogen atoms on the pendant phenyl ring and the fluorenyl core, can influence the molecular conformation, leading to twisted structures. rsc.org

Computational Analysis of Reactivity and Reaction Pathways

Computational methods are crucial for analyzing the reactivity and exploring potential reaction pathways of this compound, particularly those involving the formation of transient intermediates like carbocations.

Modeling of Carbocation Formation and Stability

The formation and stability of carbocation intermediates, specifically the 9-fluorenyl cation derived from this compound and its derivatives, have been subjects of computational modeling. The 9-fluorenyl cation is noted for its formally antiaromatic character in the ground state according to Hückel's rule, which influences its reactivity. iastate.edursc.orgwiley.com Computational studies, including those using Density Functional Theory (DFT) and B3LYP levels, have been used to assess the thermodynamic stability of these carbocations and the charge distribution within them. rsc.orgarkat-usa.org Factors influencing carbocation stability, such as adjacent pi bonds allowing for charge delocalization through resonance and adjacent atoms with lone pairs, are generally considered in these computational analyses. masterorganicchemistry.com While the 9-fluorenyl cation is considered destabilized by antiaromaticity compared to analogous non-fused carbocations, it is not exceptionally unstable. rsc.org

Computational Studies on Photosolvolysis Mechanisms

Computational studies have supported experimental investigations into the photosolvolysis mechanisms of 9-fluorenol derivatives, including this compound. Photosolvolysis of these compounds can proceed via heterolytic C-OH bond rupture in the primary photochemical step, leading to the formation of 9-fluorenyl cations. iastate.eduresearchgate.net This is a notable difference from thermal solvolysis, where systems generating antiaromatic carbocation intermediates may be less reactive. iastate.edu Time-Dependent Density Functional Theory (TDDFT) calculations have been utilized to study the excited-state behavior of related compounds, providing insights relevant to the photochemistry and proposed photosolvolysis mechanisms. researchgate.net

Intermolecular Interactions and Crystal Packing Prediction

Computational approaches, alongside experimental techniques like X-ray crystallography, are vital for understanding the intermolecular interactions that govern the crystal packing of this compound.

Host-Guest Complexation Modeling

While this compound derivatives have been explored in the context of host-guest chemistry, particularly as potential host compounds or components in molecular junctions used for studying single-molecule events, specific computational modeling focusing on this compound itself as a host in complexation was not prominently found in the search results. pku.edu.cnresearchgate.netpku.edu.cnresearchgate.net However, the principles of host-guest interactions and the role of non-covalent forces, as studied computationally for related systems, are generally applicable to understanding potential complexation behavior. researchgate.netresearchgate.net

Thermodynamic Property Prediction and Validation

Computational and theoretical methods play a crucial role in predicting the thermodynamic properties of chemical compounds, offering insights into their behavior across different phases and conditions. For this compound, computational approaches have been employed to estimate various thermodynamic parameters. These predictions are valuable for understanding the compound's stability, phase transitions, and interactions, particularly when experimental data are limited or difficult to obtain.

Predicted thermodynamic properties for this compound include standard enthalpies of formation, enthalpies of vaporization and fusion, ideal gas heat capacity, and standard Gibbs free energy of formation. These properties are typically calculated using quantum mechanical methods or group contribution methods, which estimate molecular properties based on their structure and the properties of smaller, well-characterized fragments.

Below is a table presenting some predicted thermodynamic properties for this compound:

| Property | Value (Units) | Method/Source |

| Ideal gas heat capacity (Cp,gas) | Predicted values exist | Computational chemeo.com |

| Standard Gibbs free energy of formation (ΔfG°) | Predicted values exist | Computational chemeo.com |

| Enthalpy of formation (ΔfH°gas) | Predicted values exist | Computational chemeo.com |

| Enthalpy of fusion (ΔfusH°) | Predicted values exist | Computational chemeo.com |

| Enthalpy of vaporization (ΔvapH°) | Predicted values exist | Computational chemeo.com |

The validation of computationally predicted thermodynamic properties is typically achieved by comparing them with experimental data. For molecules structurally related to this compound, such as 9-fluorenol and 9-fluorenone (B1672902), extensive experimental and computational studies have been conducted. These studies often involve techniques like combustion calorimetry to determine enthalpies of formation, adiabatic heat-capacity calorimetry for heat capacities, and vapor pressure measurements (e.g., Knudsen effusion or static methods) to derive enthalpies of sublimation and vaporization. researchgate.netnist.govfigshare.com Comparisons between experimental and calculated values for these related compounds have shown good agreement, and such studies often discuss the levels of theory and basis sets that yield the most accurate predictions. nist.govnist.gov

For instance, studies on 9-fluorenone have demonstrated that computational methods can accurately predict ideal-gas entropies when compared to values derived from experimental heat capacity measurements, with excellent accord achieved after applying scaling factors to calculated frequencies. nist.govnist.gov This mutual validation between experimental and computational approaches is crucial for establishing the reliability of theoretical predictions for related molecular systems.

While the search results indicate that computational predictions for various thermodynamic properties of this compound are available chemeo.com, specific experimental data for the direct validation of these predictions for this compound itself were not prominently found within the scope of this search. However, the successful validation studies on closely related fluorene derivatives suggest that similar computational methodologies can provide reasonably accurate estimations for this compound. Future experimental work focusing on the direct measurement of thermodynamic properties of this compound would be valuable for a more rigorous validation of the existing computational predictions.

Q & A

Q. Q1. What are the optimal conditions for synthesizing 9-Phenyl-9-fluorenol, and how can yield discrepancies in reported procedures be addressed?

The synthesis of this compound typically involves reacting phenyl Grignard reagents with 9-fluorenone derivatives. Evidence from The Journal of Organic Chemistry (1977) reports an 80% yield after recrystallization from benzene-petroleum ether (bp 30–60 °C), with a melting point (mp) of 108–109 °C . However, variations in yields (e.g., 86% for 9-p-methylphenyl-9-fluorenol) suggest substrate-dependent reactivity. To resolve yield discrepancies:

- Purification : Use mixed-solvent recrystallization (e.g., benzene-petroleum ether) to remove unreacted starting materials or byproducts.

- Reagent stoichiometry : Ensure excess phenyl Grignard reagent (e.g., 1.5–2.0 equivalents) to drive the reaction to completion.

- Temperature control : Maintain reaction temperatures below 0 °C during Grignard addition to minimize side reactions .

Q. Q2. How can researchers verify the purity of this compound, and what analytical methods are most reliable?

Purity validation is critical for reproducibility:

- Melting point analysis : Compare observed mp (108–109 °C) with literature values .

- Chromatography : Use thin-layer chromatography (TLC) with UV visualization to detect impurities.

- Spectroscopy : Employ -NMR to confirm structural integrity (e.g., aromatic proton integration and hydroxyl peak at ~2.19 ppm) .

- Elemental analysis : Verify carbon (C: ~88.2%) and hydrogen (H: ~5.9%) content to confirm stoichiometry .

Advanced Research Questions

Q. Q3. What are the thermodynamic properties of this compound, and how do they influence its stability in synthetic applications?

A 2012 study determined key thermodynamic parameters for related fluorenol derivatives:

- Enthalpy of sublimation : 108.3 ± 0.5 kJ·mol for 9-fluorenol, indicating high thermal stability .

- Vapor pressure : Static vapor pressure measurements at varying temperatures can predict sublimation rates under vacuum.

- Phase transitions : Differential scanning calorimetry (DSC) can characterize melting and decomposition points. These properties guide storage conditions (e.g., desiccated, low-temperature environments) and reaction design (e.g., avoiding prolonged heating above 150 °C) .

Q. Q4. How does this compound function as an intermediate in multicomponent reactions, and how can competing pathways be minimized?

this compound is a precursor in fused-ring systems. For example, fusion with malonic acid produces 9-phenylfluorene-9-acetic acid (6a), but competing esterification or decarboxylation may occur. To optimize:

- Catalytic control : Use acetic acid as a catalyst to accelerate cyclization over side reactions .

- Byproduct management : Isolate intermediates via acid-base extraction (e.g., using NaOH to separate carboxylic acids from unreacted alcohol) .

- Reaction monitoring : Track progress via -NMR to detect carbonyl (C=O) formation at ~170 ppm .

Q. Q5. What strategies are effective for resolving contradictions in reported melting points of substituted 9-aryl-9-fluorenol derivatives?

Discrepancies in mp (e.g., 9-p-chlorophenyl-9-fluorenol: lit. 91–92 °C vs. observed 81–85 °C ) often arise from:

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs.

- Impurity profiles : Use column chromatography with silica gel (eluent: hexane/ethyl acetate) to remove halogenated byproducts.

- Calibration : Validate melting point apparatus with standard references (e.g., benzoic acid, mp 122–123 °C).

Q. Q6. How can computational methods complement experimental data in designing this compound derivatives with tailored electronic properties?

Density functional theory (DFT) calculations can predict:

- Electrophilic reactivity : Frontier molecular orbital (FMO) analysis to identify reactive sites for functionalization.

- Steric effects : Molecular dynamics simulations to assess steric hindrance in substituted derivatives (e.g., 9-p-methylphenyl groups).

- Spectroscopic signatures : Simulate IR and NMR spectra for comparison with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.